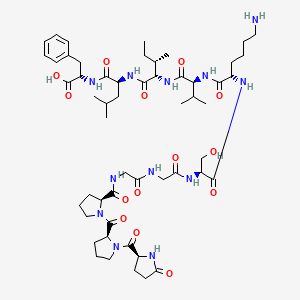

Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe

Description

Discovery and Nomenclature of the Head Activator Peptide

The peptide Pglu-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-Phe, commonly referred to as the head activator , was first isolated and sequenced from the freshwater cnidarian Hydra attenuata in the late 20th century. Initial studies identified its role in head-specific growth and differentiation processes during asexual budding and regeneration in Hydra, earning it the functional designation as a "head activator". Remarkably, subsequent work revealed that this peptide is not unique to Hydra; it was also purified from mammalian hypothalamus and intestine, with identical amino acid sequences confirmed in human, bovine, and rat tissues. This discovery marked the first example of a neuropeptide structurally conserved from cnidarians to vertebrates, highlighting its fundamental biological significance.

The peptide’s nomenclature reflects both its functional role and chemical structure. The prefix "Pglu" denotes the pyroglutamic acid residue at the N-terminus, a post-translational modification common in neuropeptides that confers resistance to enzymatic degradation. The remainder of the name follows standard peptide nomenclature, listing the 11-amino-acid sequence in order from N- to C-terminus. Alternative names include Hydra head activator (HHA) or simply head activator (HA).

Evolutionary Conservation Across Metazoans

The head activator peptide exhibits extraordinary evolutionary conservation. Immunological and chromatographic analyses have detected identical or highly similar peptides in species spanning insects, crustaceans, amphibians, birds, and mammals. For example:

- In Hydra, it regulates head formation and stem cell proliferation.

- In mammals, it is produced by hypothalamic and intestinal neuroendocrine cells, acting as a mitogen for neural cells.

- In insects, it influences neuroendocrine signaling pathways linked to growth and development.

This conservation suggests that the head activator’s molecular function arose early in metazoan evolution, predating the divergence of cnidarians and bilaterians approximately 600 million years ago. Its preservation across taxa implies a critical role in fundamental processes such as axial patterning and neuroendocrine signaling. Notably, the peptide’s sequence shows no variation among vertebrates and invertebrates, a rarity among signaling molecules.

Structural Relationship to GFOGER Collagen Motif

The head activator peptide shares a striking structural resemblance to the GFOGER motif (Gly-Phe-Hyp-Gly-Glu-Arg), a collagen-binding sequence critical for integrin-mediated cell adhesion. Both motifs feature repeating glycine residues and proline-rich regions:

The Pro-Pro-Gly-Gly segment in the head activator mirrors the Gly-X-Y repeats of collagen, where X and Y are often proline or hydroxyproline. This similarity may explain the peptide’s ability to interact with extracellular matrix components or cell surface receptors. For instance, the head activator binds to a 200 kDa transmembrane protein in Hydra, which shares modular similarities with mammalian receptors involved in neurodevelopment.

Biophysical studies using nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy reveal that the head activator adopts a beta-pleated sheet conformation stabilized by the Pro-Pro-Gly-Gly sequence. This structural motif is reminiscent of collagen’s triple-helical domains, which rely on Gly-X-Y repeats for stability. The parallel suggests convergent evolution of sequences optimized for molecular recognition, albeit in distinct biological contexts: neuropeptide signaling versus extracellular matrix adhesion.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84N12O14/c1-7-32(6)45(51(76)61-36(25-30(2)3)47(72)62-37(54(79)80)26-33-15-9-8-10-16-33)64-50(75)44(31(4)5)63-46(71)34(17-11-12-22-55)60-48(73)38(29-67)59-43(70)28-56-42(69)27-57-49(74)39-18-13-23-65(39)53(78)40-19-14-24-66(40)52(77)35-20-21-41(68)58-35/h8-10,15-16,30-32,34-40,44-45,67H,7,11-14,17-29,55H2,1-6H3,(H,56,69)(H,57,74)(H,58,68)(H,59,70)(H,60,73)(H,61,76)(H,62,72)(H,63,71)(H,64,75)(H,79,80)/t32-,34-,35-,36-,37-,38-,39-,40-,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXBUXBKXUHVQH-FMTGAZOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84N12O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79943-68-3 | |

| Record name | Head activator peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079943683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most widely used method for preparing Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe, owing to its efficiency, scalability, and automation potential.

- Resin Loading: The C-terminal amino acid (phenylalanine) is attached to a solid support resin.

- Stepwise Coupling: Protected amino acids are sequentially added. Each cycle involves deprotection and coupling, allowing precise control over sequence assembly.

- Pyroglutamic Acid Incorporation: The N-terminal pyroglutamic acid is introduced as a protected derivative to prevent side reactions.

- Cleavage and Deprotection: The completed peptide is cleaved from the resin and side-chain protecting groups are removed, typically using trifluoroacetic acid.

- Purification: Reverse-phase high-performance liquid chromatography (HPLC) is used to achieve high purity.

- High yield and purity

- Amenable to automation

- Suitable for synthesizing long or complex peptides

Solution-Phase Peptide Synthesis

Solution-phase synthesis is a classical method, still used for specific research applications or when SPPS is impractical.

Key Steps in Solution-Phase Synthesis:

- Fragment Condensation: Protected peptide fragments are synthesized separately and then coupled in solution.

- Active Ester or Azide Methods: Coupling is facilitated by activating carboxyl groups (e.g., using dicyclohexylcarbodiimide and N-hydroxybenzotriazole).

- Protection Strategies: Side chains are protected (e.g., using benzyloxycarbonyl or tert-butyloxycarbonyl groups) to prevent undesired reactions.

- Sequential Deprotection and Coupling: Each fragment is deprotected and coupled in a controlled sequence.

- Purification: HPLC and droplet counter-current chromatography are employed for final purification.

- Useful for synthesizing modified peptides or analogs

- Allows for the incorporation of non-standard amino acids or labels

Research Findings and Protocol Details

- SPPS is the dominant method for the routine synthesis of the head activator peptide, especially in research and commercial settings, due to its automation potential and reproducibility.

- Solution-phase synthesis is preferred for specialized analogs or when large-scale production of modified peptides is required.

- Purification is critical. Reverse-phase HPLC, often employing methanol or acetonitrile gradients, is the standard for achieving research-grade purity.

- Sequence Confirmation: Analytical techniques such as mass spectrometry and enzymatic digestion confirm the peptide’s identity and integrity.

- Fragment Condensation: In solution-phase synthesis, protected peptide fragments (e.g., Z–pGlu-Pro-Pro-Gly–NHNHBoc, Boc-Lys(Z)-Val-Ile-Leu-Phe-OH) are prepared and condensed using active ester or azide coupling methods.

Summary Table: Key Reagents and Conditions

Chemical Reactions Analysis

Enzymatic Cleavage Reactions

The peptide undergoes enzymatic cleavage at specific residues, critical for functional studies and degradation analysis.

Key Enzymatic Reactions:

Mechanistic Insights :

-

Trypsin cleavage after Lys⁷ confirms the peptide’s susceptibility to proteolytic processing in physiological environments.

-

Endopeptidase cleavage before Ser⁶ highlights the role of glycine-rich regions in enzyme recognition .

Synthetic and Modification Reactions

The peptide’s synthesis involves solid-phase peptide synthesis (SPPS) with targeted modifications.

Synthetic Steps and Reagents:

Critical Observations :

-

Cyclization : The N-terminal glutamic acid undergoes spontaneous cyclization to pGlu under acidic conditions, essential for biological activity .

-

Side Reactions : Overcoupling or incomplete deprotection can lead to deletion peptides or truncated sequences .

Stability Under Chemical Conditions

The peptide’s stability varies under different pH and temperature conditions:

Stability Profile:

Oxidation and Reduction:

While the peptide lacks cysteine/methionine residues, synthetic analogs with disulfide bridges or oxidized side chains have been explored:

-

Oxidation : Hydrogen peroxide oxidizes tyrosine analogs (e.g., Tyr¹¹-substituted derivatives) to DOPA-like structures .

-

Reduction : Dithiothreitol (DTT) stabilizes free thiols in cysteine-substituted variants .

HPLC and Mass Spectrometry Data:

Scientific Research Applications

Biological Applications

Cell Signaling and Growth Regulation

- Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe has been extensively studied for its role in cell signaling pathways. It influences cell proliferation and differentiation, particularly in the nervous system. The peptide interacts with cell surface receptors, activating intracellular signaling pathways such as the MAPK/ERK pathway, crucial for cellular growth and development .

Neurodevelopment

- In hydra, this peptide has been shown to stimulate bud growth, indicating its role in developmental processes. Research suggests that it may have similar effects in mammalian systems, promoting neural growth and differentiation .

Wound Healing and Tissue Regeneration

- The peptide is being explored for potential therapeutic applications in wound healing and tissue regeneration. Its ability to promote cell proliferation could be harnessed in regenerative medicine to enhance recovery processes following injury.

Medicinal Applications

Peptide-Based Imaging Agents

- Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe is being investigated as a component of peptide-based imaging agents for cancer detection. These agents can target specific receptors on cancer cells, allowing for improved imaging techniques in oncology .

Drug Development

- The compound's properties make it a candidate for developing peptide-based drugs. Its interactions with various biological systems can be leveraged to create targeted therapies for diseases such as cancer and neurodegenerative disorders .

Chemical Applications

Model Peptide Studies

- In chemistry, Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe serves as a model peptide for studying peptide synthesis and modification techniques. It allows researchers to explore the effects of different amino acid substitutions on biological activity and stability.

Synthesis Techniques

- The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), which enables precise control over the sequence and modifications of the peptide. This method is crucial for producing peptides with specific biological activities .

Case Studies

Mechanism of Action

The mechanism of action of Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe involves its interaction with specific receptors on the cell surface. This interaction triggers a cascade of intracellular signaling pathways that regulate various cellular processes, including growth, differentiation, and apoptosis. The peptide’s molecular targets include G-protein coupled receptors and ion channels .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural motifs in Pglu-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-Phe are compared below with similar peptides:

*Estimated based on amino acid composition.

Key Observations:

N-Terminal Modifications : Peptides starting with Pglu (e.g., GR 82334, pGlu-Asp-Pro-Phe...) show enhanced stability, a feature likely shared by the target compound .

Proline Clusters : Pro-Pro or Pro-containing motifs (e.g., Pro-hGHRH, GR 82334) confer structural rigidity, influencing receptor binding or proteolytic resistance .

Hydrophobic Residues : The Val-Ile-Leu-Phe sequence in the target peptide mirrors the Leu-Val-Phe/Trp motifs in GR 82334 and Cyclo-[Gly-Thz-Pro-Leu-Val...], which are critical for membrane interaction or anticancer activity .

Functional Divergence : Despite structural similarities, functional roles vary. For example, Pro-hGHRH (Gly-Gly-Cys) activates GH release, while GR 82334 acts as a neurokinin antagonist .

Therapeutic Potential

- Anticancer Activity : Cyclo-[Gly-Thz-Pro-Leu-Val...] inhibits lung cancer cells at low concentrations (10–30 μg/mL), suggesting that the hydrophobic Val-Ile-Leu-Phe motif in the target peptide may confer similar properties .

- Endocrine Modulation : Pro-hGHRH (Gly-Gly-Cys) demonstrates dose-dependent GH release, implying that the Gly-Gly-Ser-Lys segment in the target peptide could interact with pituitary receptors .

- Neuroendocrine Roles: GR 82334 and pGlu-Asp-Pro-Phe...

Biological Activity

Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe, commonly referred to as the Neuropeptide Head Activator (HA) , is a synthetic undecapeptide composed of eleven amino acids. This peptide has garnered attention for its significant biological activities, particularly in the context of developmental biology and neurobiology. It plays a crucial role in head-specific growth and differentiation processes in organisms such as Hydra, a freshwater coelenterate.

The biological activity of Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe is primarily mediated through its interactions with specific cell surface receptors. These interactions activate intracellular signaling pathways that are critical for various cellular processes, including:

- Cell Proliferation : The peptide has been shown to promote the proliferation of neural cells, which is essential for nervous system development and regeneration.

- Differentiation : It influences the differentiation of stem cells into specialized cell types, particularly in the nervous system .

- Gene Expression Regulation : The peptide modulates gene expression patterns associated with growth and development .

Cellular Effects

Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe exhibits diverse effects on various cell types:

- Neuronal Cells : Enhances neuronal survival and differentiation, impacting neurogenesis and synaptic plasticity.

- Hydra Cells : Stimulates bud formation and tentacle morphogenesis, showcasing its role in developmental processes .

Molecular Mechanism

The peptide's effects are largely attributed to its binding to G protein-coupled receptors (GPCRs), particularly GPR37. This interaction initiates signaling cascades that involve the MAPK/ERK pathway, crucial for mediating growth factor responses .

Case Studies

- Hydra Morphogenesis : In studies involving Hydra, Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe was found to be pivotal in tentacle morphogenesis. The peptide's application led to significant changes in head structure and growth patterns, indicating its role as a morphogen in developmental biology .

- Neuroprotection : Research has demonstrated that this peptide can protect neuronal cells from apoptosis under stress conditions, highlighting its potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Applications in Research and Medicine

Pglu-pro-pro-gly-gly-ser-lys-val-ile-leu-phe is being explored for various applications:

- Developmental Biology : As a model peptide for studying cellular differentiation and morphogenesis.

- Neuroscience : Investigated for its neuroprotective properties and potential roles in treating neurodegenerative disorders.

- Pharmaceutical Development : Potential use in drug delivery systems due to its ability to interact with specific receptors involved in growth signaling pathways .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Pglu-Pro-Pro-Gly-Gly-Ser-Lys-Val-ile-Leu-Phe, and how can purity be validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Use Fmoc/t-Bu chemistry for stepwise assembly, with particular attention to pyroglutamic acid (Pglu) incorporation, which may require orthogonal protection strategies. Post-synthesis, purify via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Validate purity using:

- Mass spectrometry (MS) : Confirm molecular weight (expected ~1,200 Da).

- Amino acid analysis (AAA) : Hydrolyze the peptide and quantify residues via HPLC.

- Circular dichroism (CD) : Assess secondary structure if functional studies require conformational analysis .

Q. How should researchers design stability studies for this peptide under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies in buffers mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4, 37°C). Monitor degradation via:

- HPLC : Track changes in peak area over time.

- LC-MS/MS : Identify degradation products (e.g., deamidation at asparagine/glutamine residues or oxidation at methionine, if present).

- Bioactivity assays : Compare pre- and post-stability bioactivity (e.g., receptor binding assays) to correlate structural integrity with function .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data for Pglu-Pro-Pro-Gly-Gly-Ser-Lys-Val-Ile-Leu-Phe across different experimental models?

- Methodological Answer :

Replicate studies under standardized conditions (e.g., cell line origin, assay temperature, peptide concentration).

Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular cAMP assays for functional response).

Analyze batch variability : Ensure peptide synthesis and purification protocols are consistent. Use blinded analysis to minimize bias .

- Example Data Conflict : Discrepancies in EC50 values may arise from differences in cell membrane composition or receptor isoform expression.

Q. How can computational modeling predict the interaction of this peptide with potential receptor targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model peptide-receptor interactions. Focus on key residues (e.g., lysine for charge interactions, hydrophobic residues like valine/leucine for binding pockets).

- Molecular dynamics (MD) simulations : Run simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability over 100+ nanoseconds.

- Validate predictions with mutagenesis studies targeting predicted binding sites .

Q. What ethical and regulatory considerations apply to in vivo studies of this peptide?

- Methodological Answer :

- Ethical approval : Submit a detailed protocol to an Institutional Animal Care and Use Committee (IACUC), including justification for species selection and endpoints.

- GLP compliance : Document all procedures (e.g., dosing, sample collection) per OECD guidelines.

- Data integrity : Use electronic lab notebooks (ELNs) for traceability and audit trails .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.